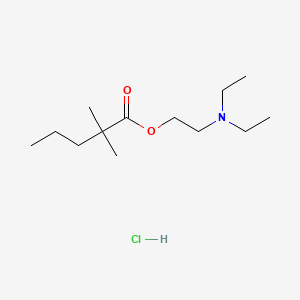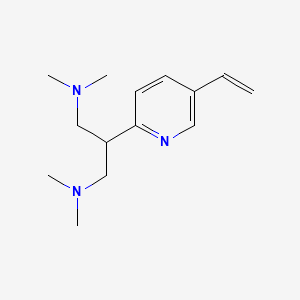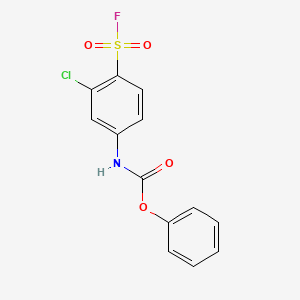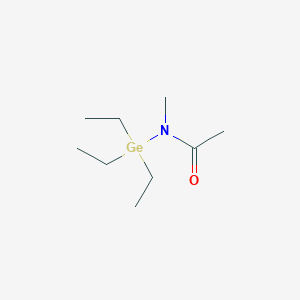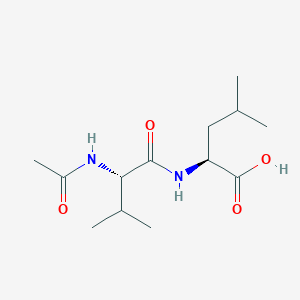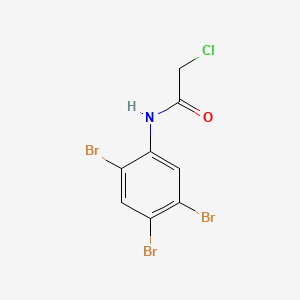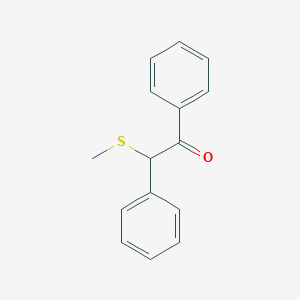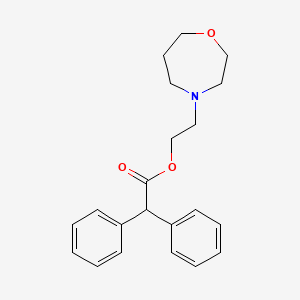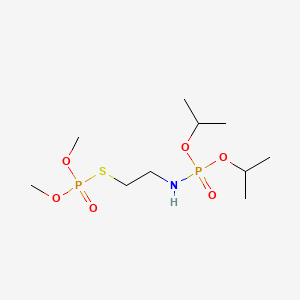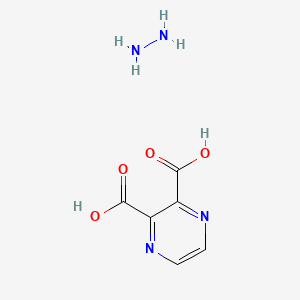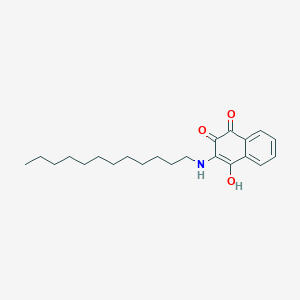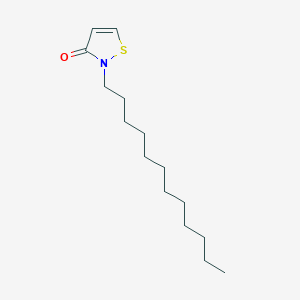
2-Dodecyl-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazolone family. Thiazolones are known for their diverse biological activities and are often used in various industrial applications. This compound, in particular, is characterized by a dodecyl chain attached to the thiazolone ring, which imparts unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of dodecylamine with carbon disulfide and an appropriate halogenated compound, followed by cyclization to form the thiazolone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to other functional groups.
Substitution: The dodecyl chain or other parts of the molecule can be substituted with different groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Dodecyl-1,2-thiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating infections.
Industry: Utilized in the formulation of various products, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-Dodecyl-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The thiazolone ring can interact with enzymes or receptors, leading to biological effects. The dodecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Dodecyl-1,3-thiazol-4(5H)-one
- 2-Dodecyl-1,2-thiazolidin-3-one
- 2-Dodecyl-1,2-thiazol-5(2H)-one
Uniqueness
2-Dodecyl-1,2-thiazol-3(2H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dodecyl chain and the thiazolone ring makes it particularly effective in certain applications compared to its analogs.
Properties
CAS No. |
26530-07-4 |
|---|---|
Molecular Formula |
C15H27NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-dodecyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H27NOS/c1-2-3-4-5-6-7-8-9-10-11-13-16-15(17)12-14-18-16/h12,14H,2-11,13H2,1H3 |
InChI Key |
XNZFZRQEAZMSIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




